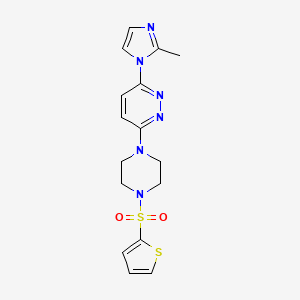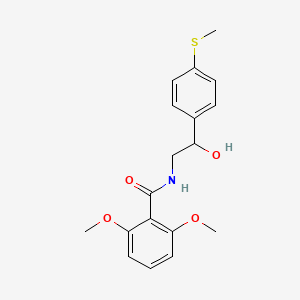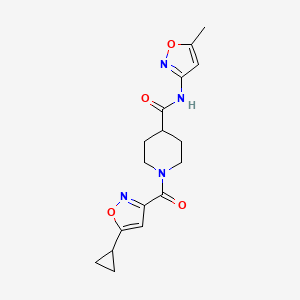
2-cyano-3-(dimethylamino)-N'-(phenylmethylene)acrylohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-3-(dimethylamino)-N'-(phenylmethylene)acrylohydrazide is an organic compound that draws significant interest from the scientific community due to its versatile chemical properties and potential applications. This compound features a unique structural motif which consists of both cyano and hydrazide functionalities, making it a valuable candidate for various chemical transformations and applications.
准备方法
Synthetic Routes and Reaction Conditions
One of the prominent methods to synthesize 2-cyano-3-(dimethylamino)-N'-(phenylmethylene)acrylohydrazide involves the condensation of a dimethylaminoacrylate ester with an aryl hydrazine. This reaction is typically carried out under basic conditions, such as in the presence of sodium or potassium carbonate, and often in an organic solvent like ethanol or methanol. The reaction temperature is usually maintained around room temperature or slightly elevated to enhance the reaction rate.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow chemistry techniques. This approach allows for better control over reaction parameters and product quality. Reactants are continuously fed into a reactor where the condensation reaction occurs, and the product is continuously extracted, purified, and collected.
化学反应分析
Types of Reactions
Oxidation: 2-cyano-3-(dimethylamino)-N'-(phenylmethylene)acrylohydrazide can undergo oxidation reactions, typically facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of cyano and carbonyl-containing derivatives.
Reduction: Reduction reactions involving this compound typically use reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the cyano group to an amine or the carbonyl groups to hydroxyl groups.
Substitution: This compound can also participate in nucleophilic substitution reactions, especially at the cyano group. Common nucleophiles include amines, alcohols, and thiols, which can introduce additional functional groups into the molecule.
Common Reagents and Conditions
Common reagents for the aforementioned reactions include oxidizing agents (potassium permanganate, hydrogen peroxide), reducing agents (lithium aluminum hydride, sodium borohydride), and nucleophiles (amines, alcohols, thiols). Reaction conditions typically vary from room temperature to elevated temperatures, with solvents such as ethanol, methanol, and dichloromethane being commonly used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives with amine, hydroxyl, and additional cyano functionalities. These products can have further applications in chemical synthesis and research.
科学研究应用
Chemistry
In chemistry, 2-cyano-3-(dimethylamino)-N'-(phenylmethylene)acrylohydrazide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity and structural diversity make it an important building block for drug development and material science.
Biology
This compound has shown potential in biological research as a precursor for the synthesis of bioactive molecules. Its derivatives can exhibit biological activity, such as antimicrobial or anticancer properties, making it a valuable tool in medicinal chemistry.
Medicine
In medicine, research is ongoing to explore the therapeutic potential of derivatives of this compound. These derivatives could serve as leads for the development of new pharmaceuticals targeting various diseases.
Industry
In the industrial sector, this compound and its derivatives are used in the manufacturing of dyes, polymers, and agrochemicals. Its unique chemical properties allow for diverse applications in different industrial processes.
作用机制
Molecular Targets and Pathways Involved
The mechanism by which 2-cyano-3-(dimethylamino)-N'-(phenylmethylene)acrylohydrazide exerts its effects depends on its chemical transformations. In biological systems, its derivatives can interact with specific enzymes or receptors, leading to the modulation of biological pathways. For example, derivatives may inhibit specific enzymes involved in disease progression or activate receptors that promote beneficial biological effects.
相似化合物的比较
Similar Compounds
2-cyano-3-(dimethylamino)-N'-(phenylmethylene)acrylohydrazide shares structural similarities with compounds like acrylhydrazides and cyanoacrylates.
Cyanoacrylates are well-known for their adhesive properties and are used in medical and industrial applications.
Highlighting Uniqueness
The uniqueness of this compound lies in its combination of cyano and hydrazide functionalities, which confer a wide range of reactivity and potential applications. Unlike many similar compounds, this specific structural arrangement allows for diverse chemical transformations, making it a versatile compound in research and industry.
属性
IUPAC Name |
(E)-N-[(E)-benzylideneamino]-2-cyano-3-(dimethylamino)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-17(2)10-12(8-14)13(18)16-15-9-11-6-4-3-5-7-11/h3-7,9-10H,1-2H3,(H,16,18)/b12-10+,15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQHXGCAPYZDPH-WHMVALBYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)NN=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)N/N=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S)-2-(6-Oxaspiro[3.5]nonan-7-yl)propanoic acid](/img/structure/B2734786.png)
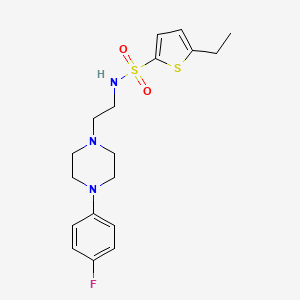
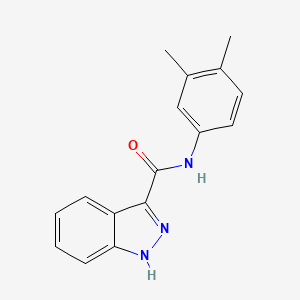
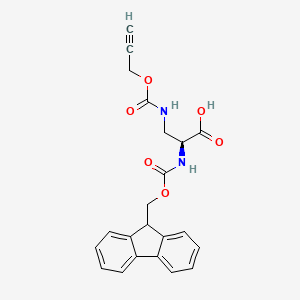
![7-chloro-2-[({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2734790.png)
![4-({4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}methyl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2734792.png)
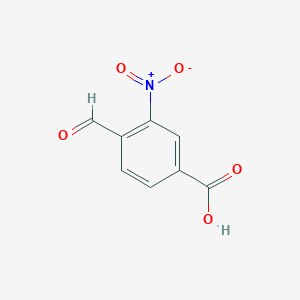
![6-(4-nitrophenyl)-3-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2734795.png)
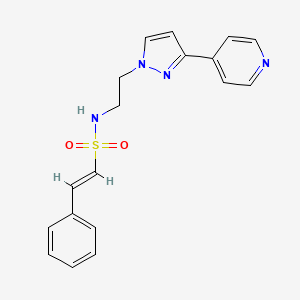
![2-[(4-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B2734802.png)
![8-[3-(4-Ethylbenzenesulfonyl)-6-methylquinolin-4-YL]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2734803.png)
